molecular formula C13H16O3 B8757036 2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]- CAS No. 20718-98-3

2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]-

Cat. No.: B8757036
CAS No.: 20718-98-3
M. Wt: 220.26 g/mol
InChI Key: NZUIHGSLMBYAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]- is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

20718-98-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H16O3/c1-10(2)9-16-12-6-3-11(4-7-12)5-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)

InChI Key

NZUIHGSLMBYAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer and reflux condenser is charged with 4-(2-methylpropoxy)benzaldehyde (17.84 g, 0.100 mol, as from Example 2a), malonic acid (10.42 g, 0.100 mol), and 19 mL of pyridine. The mixture is heated with stirring in a 130° C. oil bath for 24 hours, then stirred at room temperature for 16 hours. The reaction mixture is then poured into a separatory funnel containing 300 mL of pH 12 aqueous sodium hydroxide and 300 mL of ether. The layers are separated and the aqueous phase washed with 150 mL of ether. The aqueous phase is then acidified with concentrated hydrochloric acid to bring the pH to 1 whereupon the powdery white acid precipitates out. The mixture is chilled in an ice/salt bath and the solid collected giving 5.89 g (0.027 mol, 27%) of product, m.p. 161°-164° C.
Quantity
17.84 g
Type
reactant
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
27%

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